molecular formula C17H19NO5S B13500355 3-Tert-butoxycarbonylamino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid

3-Tert-butoxycarbonylamino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid

Cat. No.: B13500355
M. Wt: 349.4 g/mol
InChI Key: CAFWOJPEDVMDEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Tert-butoxycarbonylamino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid is a complex organic compound known for its unique structure and properties. This compound features a thiophene ring substituted with tert-butoxycarbonylamino and methoxyphenyl groups, making it a valuable molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butoxycarbonylamino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Friedel-Crafts acylation reaction using methoxybenzene and an acyl chloride.

    Addition of the Tert-butoxycarbonylamino Group: The tert-butoxycarbonylamino group is added through a nucleophilic substitution reaction using tert-butyl carbamate and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butoxycarbonylamino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene and aromatic compounds.

Scientific Research Applications

3-Tert-butoxycarbonylamino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Tert-butoxycarbonylamino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Tert-butoxycarbonylamino-5-(4-chlorophenyl)thiophene-2-carboxylic acid
  • 3-Tert-butoxycarbonylamino-5-(4-nitrophenyl)thiophene-2-carboxylic acid
  • 3-Tert-butoxycarbonylamino-5-(4-methylphenyl)thiophene-2-carboxylic acid

Uniqueness

3-Tert-butoxycarbonylamino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

Properties

Molecular Formula

C17H19NO5S

Molecular Weight

349.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid

InChI

InChI=1S/C17H19NO5S/c1-17(2,3)23-16(21)18-12-9-13(24-14(12)15(19)20)10-5-7-11(22-4)8-6-10/h5-9H,1-4H3,(H,18,21)(H,19,20)

InChI Key

CAFWOJPEDVMDEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(SC(=C1)C2=CC=C(C=C2)OC)C(=O)O

Origin of Product

United States

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